2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene
Description
2-Chloro-1-(2-fluorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a chloro group, a fluorophenoxy group, and a nitro group attached to a benzene ring
Properties
IUPAC Name |
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-7-8(15(16)17)5-6-11(9)18-12-4-2-1-3-10(12)14/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLUVAMFWPYYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene typically involves the following steps:
Chlorination: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Fluorophenoxy Substitution: The final step involves the substitution of a hydrogen atom on the benzene ring with a fluorophenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction using 2-fluorophenol and a suitable base.
Industrial Production Methods: Industrial production of 2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: The nitro group in 2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Iron powder and hydrochloric acid or palladium on carbon with hydrogen gas are common reducing agents.
Substitution: Sodium hydroxide or potassium carbonate can be used as bases in nucleophilic aromatic substitution reactions.
Major Products:
Reduction of Nitro Group: 2-Chloro-1-(2-fluorophenoxy)-4-aminobenzene.
Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2-fluorophenoxy)-4-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: It can serve as a probe or reagent in biochemical assays and studies involving enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate electron transfer processes, while the chloro and fluorophenoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-1-(4-fluorophenoxy)-4-nitrobenzene: Similar structure but with the fluorophenoxy group in a different position.
2-Chloro-1-(2-fluorophenoxy)-4-aminobenzene: Reduction product of the nitro compound.
2-Chloro-1-(2-fluorophenoxy)-4-methylbenzene: Methyl group instead of the nitro group.
Uniqueness: 2-Chloro-1-(2-fluorophenoxy)-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of chloro, fluorophenoxy, and nitro groups allows for versatile chemical transformations and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
